molecular formula C9H7N3O4 B2993061 methyl 5-nitro-1H-indazole-6-carboxylate CAS No. 152626-88-5

methyl 5-nitro-1H-indazole-6-carboxylate

Cat. No. B2993061
CAS RN: 152626-88-5
M. Wt: 221.172
InChI Key: DEZHKDZFGIGNPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-nitro-1H-indazole-6-carboxylate is a chemical compound with the CAS Number: 152626-88-5 . It has a molecular weight of 221.17 and is typically in the form of a powder . The IUPAC name for this compound is methyl 5-nitro-1H-indazole-6-carboxylate .


Synthesis Analysis

The synthesis of indazoles, including methyl 5-nitro-1H-indazole-6-carboxylate, has been a topic of research in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for methyl 5-nitro-1H-indazole-6-carboxylate is 1S/C9H7N3O4/c1-16-9(13)6-3-7-5(4-10-11-7)2-8(6)12(14)15/h2-4H,1H3,(H,10,11) . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

Methyl 5-nitro-1H-indazole-6-carboxylate is a powder at room temperature . It has a melting point of 192-193 degrees Celsius . The compound is soluble in water .

Scientific Research Applications

Synthesis and Chemical Transformations

Methyl 5-nitro-1H-indazole-6-carboxylate serves as a critical intermediate in the synthesis of complex heterocyclic compounds. For example, the compound undergoes N-methylation, reduction, and condensation reactions to yield various derivatives with potential applications in medicinal chemistry and materials science. This process facilitates the creation of compounds like N-(1-methylindazol-6-yl)furan-2-carboxamide, which upon further reactions, can lead to the synthesis of novel heterocyclic structures with unique properties (El’chaninov et al., 2018).

Energetic Materials Development

Derivatives of methyl 5-nitro-1H-indazole-6-carboxylate, such as those containing nitramino or azido groups, have been studied for their potential as high-performance energetic materials. These compounds exhibit desirable properties like high density, detonation velocity, and stability, positioning them as candidates for use in explosives, propellants, and pyrotechnics. Research in this area focuses on synthesizing derivatives with optimized performance characteristics, including lower sensitivity to impact and improved thermal stability (Zhang et al., 2013).

Antimicrobial Activity

Some synthesized derivatives of methyl 5-nitro-1H-indazole-6-carboxylate have demonstrated significant antimicrobial activity. These compounds have been tested against various bacterial and fungal strains, showcasing their potential as lead compounds in the development of new antibiotics. Such research is critical in the context of rising antibiotic resistance, highlighting the importance of finding novel antimicrobial agents with efficacy against drug-resistant pathogens (Shafiee et al., 2002).

Corrosion Inhibition

Investigations into the corrosion inhibition properties of indazole derivatives, including those related to methyl 5-nitro-1H-indazole-6-carboxylate, have shown promising results in protecting metals against corrosion in acidic environments. Such compounds can form protective layers on metal surfaces, significantly reducing the rate of corrosion. This application is particularly relevant in industrial settings where metal longevity and integrity are crucial (Xu et al., 2019).

Fluorescence Sensing and Dyes

Certain derivatives of methyl 5-nitro-1H-indazole-6-carboxylate exhibit fluorescent properties, making them suitable for use as sensors for detecting nitroaromatic compounds. These compounds can serve as effective fluorescence quenchers, offering a method for the sensitive and selective detection of substances like trinitrophenol (TNP), which is of interest in environmental monitoring and security applications (Yan et al., 2017).

Safety and Hazards

The compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

methyl 5-nitro-1H-indazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-16-9(13)6-3-7-5(4-10-11-7)2-8(6)12(14)15/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZHKDZFGIGNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2C=NNC2=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.